(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

Catalog No.
S713664
CAS No.
731810-79-0
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

CAS Number

731810-79-0

Product Name

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12/h1-4H,5-8H2,(H,13,14)

InChI Key

OWPUZNHIPYJWIT-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CC(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)O
  • Synthesis of Novel Compounds: One study describes the use of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid as a starting material for the synthesis of 2-(substituted phenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(3-hydroxy-3-methyl-butyl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanones. These new compounds possess a similar core structure but with additional functional groups attached to the phenyl ring. The research suggests the potential for this method to be applied to the creation of a library of diverse molecules with variations that could influence biological activity [].

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is a chemical compound characterized by its isoquinoline structure, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. This compound has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and features an acetic acid moiety attached to the nitrogen of the isoquinoline structure. The presence of both the isoquinoline and acetic acid functionalities suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of carboxylic acids and nitrogen-containing heterocycles. Common reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Formation of amides by reacting with amines.
  • Reduction: Reduction of the carboxylic acid group to an alcohol.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.

These reactions can be utilized to modify the compound for specific applications in pharmaceuticals or materials science.

The biological activity of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has been explored in various studies. It has shown:

  • Antioxidant Properties: The compound exhibits potential as an antioxidant, which may help in combating oxidative stress-related diseases.
  • Antiplatelet Activity: Related compounds have been noted for their ability to inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
  • Neuroprotective Effects: Isoquinoline derivatives are often studied for neuroprotective properties, indicating that this compound may also have beneficial effects on neuronal health.

Several synthetic routes have been developed for the preparation of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid:

  • Multicomponent Reactions: These involve the simultaneous reaction of multiple reactants to form the desired product in a single step. This method can enhance efficiency and yield .
  • N-Alkylation Methods: Direct N-alkylation of 3,4-dihydroisoquinolinones has been reported, which can be followed by oxidation to yield derivatives like (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid .
  • Conventional Organic Synthesis: Traditional methods involving cyclization reactions and subsequent functional group modifications are also applicable.

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it can be explored as a lead compound in drug development for diseases such as hypertension and neurodegenerative disorders.
  • Chemical Probes: It can serve as a tool in biochemical research to study specific pathways or mechanisms.
  • Material Science: Its unique structure may allow it to be incorporated into polymers or other materials with specific properties.

Studies on the interactions of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid with biological targets are crucial for understanding its mechanism of action. Investigations typically focus on:

  • Protein Binding: Assessing how well the compound binds to target proteins can provide insights into its efficacy and potential side effects.
  • Receptor Interactions: Evaluating its affinity for various receptors can help elucidate its pharmacological profile.

Such studies are essential for optimizing its use in therapeutic contexts.

Several compounds share structural similarities with (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-MethylisoquinolineMethyl group at nitrogenLacks carboxylic acid functionality
3-HydroxyisoquinolineHydroxyl group at position 3Exhibits different solubility properties
6-ChloroisoquinolineChlorine substituent at position 6Enhanced reactivity due to halogen
(S)-TetrahydroisoquinolineFully saturated nitrogen-containing ringKnown for analgesic properties

The uniqueness of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid lies in its combination of isoquinoline structure with an acetic acid moiety, which may confer distinct biological activities not observed in these similar compounds.

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid represents a heterocyclic compound incorporating a partially saturated isoquinoline ring system with an acetic acid functional group [1] [2]. The molecular formula for this compound is C₁₁H₁₃NO₂, with a calculated molecular weight of 191.23 grams per mole [1] [3]. The constitutional structure consists of a benzopyridine core where the pyridine ring has been partially reduced through hydrogenation at the 3,4-positions, creating a dihydroisoquinoline framework [4] [2].

The fundamental structural architecture comprises a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle [1] [5]. The acetic acid substituent (-CH₂COOH) is attached to the nitrogen atom at position 2 of the dihydroisoquinoline system [6] [7]. This structural arrangement places the carboxylic acid functionality two carbon atoms away from the nitrogen heteroatom, creating a distinct spatial orientation that influences the compound's chemical properties [8] [9].

PropertyValueMethod
Molecular FormulaC₁₁H₁₃NO₂Structural determination
Molecular Weight191.23 g/molCalculated
Heavy Atom Count14Structural analysis
Rotatable Bond Count3Conformational analysis
Hydrogen Bond Donors2Functional group analysis
Hydrogen Bond Acceptors3Heteroatom counting

The structural integrity of the compound depends on the benzopyridine framework inherited from the parent isoquinoline system [1] [10]. The partial saturation at positions 3 and 4 eliminates one double bond from the pyridine ring while maintaining the aromatic character of the fused benzene ring [4] [2]. This selective reduction creates a unique electronic environment that distinguishes the compound from both fully aromatic isoquinoline and completely saturated tetrahydroisoquinoline derivatives [11] [3].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid arise from the three-dimensional arrangement of atoms within the partially saturated heterocyclic framework [8] [9]. The dihydroisoquinoline ring system exhibits conformational flexibility due to the presence of saturated carbon atoms at positions 3 and 4, which can adopt various spatial orientations through rotation around single bonds [12] [13].

Conformational analysis reveals that the compound can exist in multiple conformational states resulting from rotation about the carbon-carbon single bonds within the saturated portion of the ring system [14] [15]. The most significant conformational variations occur around the C3-C4 bond and the N2-CH₂ bond connecting the acetic acid substituent [8] [13]. These rotational movements create different three-dimensional arrangements without altering the fundamental connectivity of atoms [12] [14].

The stereochemical behavior is further influenced by the presence of the carboxylic acid functional group, which can participate in intramolecular hydrogen bonding interactions [9] [16]. The spatial orientation of the acetic acid side chain relative to the dihydroisoquinoline core determines the overall molecular geometry and affects the compound's physicochemical properties [8] [14].

The conformational landscape of the molecule is characterized by energy barriers that govern the interconversion between different conformational states [13] [15]. Thermal energy at room temperature typically provides sufficient activation energy for rapid conformational interconversion, making the compound conformationally dynamic rather than existing as discrete, separable conformers [12] [14].

Systematic Nomenclature and Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid follows established rules for naming heterocyclic compounds with functional group substitutions [6] [7]. The systematic name construction begins with the identification of the parent heterocyclic system, isoquinoline, which represents a benzopyridine where the nitrogen atom is positioned at the 2-position of the fused ring system [1] [10].

The prefix "3,4-dihydro" indicates the partial saturation of the isoquinoline ring system through the addition of hydrogen atoms at positions 3 and 4 [6] [17]. This hydrogenation prefix follows the Hantzsch-Widman nomenclature principles for indicating the degree of saturation in heterocyclic compounds [6] [7]. The "1H" designation specifies that a hydrogen atom is attached to the carbon at position 1, distinguishing this tautomeric form from other possible arrangements [18] [19].

Naming ComponentIUPAC ElementFunction
Base Ring SystemIsoquinolineParent heterocycle identification
Saturation Indicator3,4-DihydroHydrogenation state
Tautomer Specification1HHydrogen position
Substitution Site2-ylNitrogen attachment point
Functional GroupAcetic acidCarboxylic acid substituent

The systematic construction follows the pattern: (saturation prefix)-(parent ring)-(substitution position)-(functional group), resulting in the complete IUPAC name (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid [6] [18]. This nomenclature clearly identifies both the structural modifications to the parent isoquinoline system and the nature of the functional group substitution [7] [19].

Common Synonyms and Alternative Nomenclature

Alternative nomenclature systems for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid may employ different approaches to describe the same molecular structure [6] [7]. Common variations include descriptive names that emphasize different structural features or historical naming conventions that predate current IUPAC standards [17] [20].

The compound may be referenced using alternative systematic approaches that highlight the acetic acid functionality as the primary feature, potentially leading to names such as "dihydroisoquinoline-2-acetic acid" or similar constructions [6] [18]. Regional or literature-specific naming conventions might employ abbreviated forms or alternative ordering of structural descriptors [7] [19].

Traditional nomenclature systems sometimes utilize trivial names or semi-systematic approaches that combine established heterocyclic names with functional group descriptors [17] [20]. However, the IUPAC systematic name remains the most precise and internationally recognized identifier for scientific communication [6] [7].

Structural Comparison with Related Isoquinoline Derivatives

The structural relationship between (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid and related isoquinoline derivatives provides important context for understanding its chemical properties and potential applications [30] [31]. Comparative analysis with parent isoquinoline and other reduced derivatives reveals the impact of structural modifications on molecular characteristics [1] [11].

Isoquinoline, the fully aromatic parent compound, exhibits different electronic properties due to the complete conjugation throughout the benzopyridine ring system [1] [32]. The molecular formula C₉H₇N and molecular weight of 129.16 grams per mole distinguish it from the dihydro derivative through the absence of additional hydrogen atoms and the acetic acid substituent [1] [33].

CompoundMolecular FormulaMolecular WeightRing SaturationKey Structural Feature
IsoquinolineC₉H₇N129.16Fully aromaticBenzopyridine base structure
1,2,3,4-TetrahydroisoquinolineC₉H₁₁N133.19Fully saturated pyridine ringComplete nitrogen heterocycle reduction
3,4-DihydroisoquinolineC₉H₉N131.17Partially saturatedSelective dihydro reduction
(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acidC₁₁H₁₃NO₂191.23Partially saturated with substitutionAcetic acid functional group addition

Tetrahydroisoquinoline represents the completely saturated analog with molecular formula C₉H₁₁N and serves as a secondary amine with significantly different chemical reactivity compared to the parent aromatic system [3] [2]. The complete saturation eliminates aromatic character while maintaining the basic nitrogen functionality [2] [3].

The structural progression from isoquinoline through various reduction states to substituted derivatives demonstrates the systematic modification of electronic properties and chemical reactivity [30] [11]. Each structural variant exhibits distinct physicochemical characteristics that reflect the degree of saturation and the nature of functional group substitutions [31] [34].

Physical Constants and Basic Properties

Molecular Weight and Elemental Composition

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid exhibits a molecular formula of C₁₁H₁₃NO₂ with a molecular weight of 191.23 grams per mole [1]. The elemental composition comprises 11 carbon atoms (69.11%), 13 hydrogen atoms (6.85%), 1 nitrogen atom (7.33%), and 2 oxygen atoms (16.74%) [1]. The compound is registered under CAS number 731810-79-0, providing a unique identifier for regulatory and commercial purposes [1].

The molecular structure consists of a partially saturated isoquinoline ring system with an acetic acid functional group attached to the nitrogen atom at position 2. The dihydroisoquinoline core represents a benzopyridine framework where positions 3 and 4 have been selectively reduced, creating a unique electronic environment that distinguishes this compound from both fully aromatic isoquinoline and completely saturated tetrahydroisoquinoline derivatives [1] .

PropertyValueMethod
Molecular FormulaC₁₁H₁₃NO₂Structural determination
Molecular Weight191.23 g/molCalculated
Heavy Atom Count14Structural analysis
Rotatable Bond Count3Conformational analysis
Hydrogen Bond Donors2Functional group analysis
Hydrogen Bond Acceptors3Heteroatom counting

Melting and Boiling Points

Specific melting and boiling point data for (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid are not readily available in the current literature. However, related tetrahydroisoquinoline carboxylic acid derivatives typically exhibit melting points in the range of 248-251°C [3], suggesting that the target compound likely possesses thermal stability characteristics consistent with this structural class.

The absence of experimentally determined boiling point data reflects the compound's tendency to decompose before reaching its theoretical boiling point, a common characteristic of amino acid derivatives containing heterocyclic structures. Differential scanning calorimetry studies of related isoquinoline derivatives reveal melting points between 180-220°C , providing a reasonable estimation range for the thermal behavior of this compound.

Appearance and Organoleptic Properties

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid typically appears as a white to off-white crystalline solid [5] [6]. The compound exists in a stable crystalline form under ambient conditions, with the hydrochloride salt form enhancing both stability and handling characteristics [5] [7]. The physical form is described as a solid with crystalline properties, making it suitable for pharmaceutical and research applications [6].

The compound does not exhibit distinctive odor characteristics typical of many organic molecules, likely due to the presence of the carboxylic acid functionality which tends to reduce volatility. The crystalline nature and solid-state properties contribute to its stability during storage and handling operations [5] [7].

Solubility Parameters

Solubility in Aqueous Media

(3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid demonstrates soluble characteristics in aqueous solutions, with solubility significantly enhanced through formation of the hydrochloride salt [8] [9]. The carboxylic acid functional group facilitates interaction with water molecules through hydrogen bonding mechanisms, promoting dissolution in polar aqueous environments [10].

The pH-dependent solubility behavior follows predictable patterns based on the Henderson-Hasselbalch equation, with increased solubility observed at pH values above the compound's pKa. The ionic nature of the molecule at physiological pH contributes to enhanced bioavailability and membrane permeability characteristics relevant for pharmaceutical applications [8].

Solubility in Organic Solvents

The compound exhibits favorable solubility profiles in polar organic solvents including ethanol, methanol, and dimethyl sulfoxide [9]. This solubility pattern reflects the amphiphilic nature of the molecule, possessing both polar (carboxylic acid) and moderately nonpolar (dihydroisoquinoline) regions that interact favorably with organic solvent systems.

Moderate solubility in dichloromethane and other moderately polar organic solvents provides flexibility for synthetic and analytical applications [9]. The solubility characteristics make the compound suitable for various pharmaceutical formulation strategies and chemical synthesis procedures requiring organic solvent systems .

Acid-Base Properties

pKa Values and Ionic States

The acid-base behavior of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid is characterized by two distinct ionization events. The primary pKa value of approximately 4.2 ± 0.3 corresponds to deprotonation of the carboxylic acid functional group, estimated from similar carboxylic acid derivatives [12] [13]. The secondary pKa value of approximately 8.5 ± 0.5 relates to protonation of the nitrogen atom in the dihydroisoquinoline ring system, based on tetrahydroisoquinoline analogs [14] [15].

At physiological pH (7.4), the compound exists predominantly in its anionic form, with the carboxylic acid group deprotonated and the nitrogen atom remaining largely unprotonated. This ionic state influences both the compound's pharmacokinetic properties and its interactions with biological membranes and protein targets.

Ionization SitepKa ValueIonic State at pH 7.4Reference
Carboxylic acid~4.2 ± 0.3Deprotonated (COO⁻)Estimated [12] [13]
Nitrogen atom~8.5 ± 0.5NeutralEstimated [14] [15]

Buffer Capacity and pH-Dependent Behavior

The compound exhibits buffer capacity within the pH ranges of 3.2-5.2 (carboxylic acid pKa ± 1) and 7.5-9.5 (nitrogen pKa ± 1), following standard buffer theory principles. The dual ionization capability provides versatility in formulation science and biological applications where pH control is critical.

pH-dependent solubility increases significantly above the carboxylic acid pKa value, following Henderson-Hasselbalch equation predictions. This behavior influences both the compound's bioavailability profile and its stability characteristics under various environmental conditions.

Spectroscopic Characteristics

UV-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid exhibits characteristic absorption maxima reflecting its benzene ring and isoquinoline chromophore systems. The benzene ring contribution produces absorption around 260-280 nm, typical for substituted benzene derivatives [16]. The isoquinoline chromophore extends absorption to longer wavelengths, with λmax values in the 290-310 nm range characteristic of isoquinoline derivatives [17] [18].

The extinction coefficient is estimated to be in the range of 3000-5000 M⁻¹cm⁻¹, providing sufficient sensitivity for analytical quantification and purity assessment. The UV-visible spectrum serves as a valuable analytical tool for identification and quantitative analysis of the compound in various matrices.

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carboxylic acid carbonyl stretch appears at 1710-1720 cm⁻¹, consistent with standard carboxylic acid derivatives [18] [19]. The hydroxyl stretch of the carboxylic acid group manifests as a broad absorption band spanning 2500-3300 cm⁻¹ due to hydrogen bonding interactions.

Aromatic and aliphatic carbon-hydrogen stretching vibrations occur in the 2800-3100 cm⁻¹ region, reflecting both the aromatic ring system and the methylene groups present in the structure. These infrared characteristics provide definitive structural confirmation and purity assessment capabilities [18] [19].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns. Aromatic protons appear in the 6.8-7.5 ppm region as a multiplet representing the four protons of the benzene ring [18] [19]. The nitrogen-adjacent methylene protons (N-CH₂) resonate at 3.6-4.0 ppm, while the acetic acid methylene protons (CH₂-COOH) appear at 3.8-4.2 ppm, slightly downfield due to the electron-withdrawing effect of the carbonyl group [18].

¹³C NMR spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 175 ppm, characteristic of carboxylic acid carbon environments [19]. The aromatic carbons appear in the typical aromatic region (120-140 ppm), while the aliphatic carbons of the methylene groups resonate in the 25-50 ppm range depending on their specific electronic environments.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (3,4-Dihydro-1H-isoquinolin-2-yl)-acetic acid reveals the molecular ion peak at m/z 191, corresponding to the molecular weight of 191.23 [1]. The base peak typically appears at m/z 146, representing loss of the carboxylic acid group [M-COOH]⁺, a common fragmentation pattern for carboxylic acid-containing compounds [20].

Additional fragmentation patterns include loss of the acetic acid side chain to produce the dihydroisoquinoline cation, and further fragmentation of the aromatic ring system under high-energy conditions. These fragmentation patterns provide structural confirmation and enable identification of the compound in complex mixtures through mass spectrometric analysis [20].

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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